molecular formula C10H10O3 B8394429 4-[Acetyloxy-methyl]benzaldehyde CAS No. 54549-74-5

4-[Acetyloxy-methyl]benzaldehyde

Cat. No. B8394429
CAS RN: 54549-74-5
M. Wt: 178.18 g/mol
InChI Key: JWHGCTVSBCLLCJ-UHFFFAOYSA-N
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Patent
US06723811B1

Procedure details

4-[acetyloxy-methyl]benzaldehyde (15.3 g, 86.5 mmol) in acetone (250 ml) was then reacted with Jones reagent (33.0 ml, a three-fold excess) while stirring (exothermal reaction). This was stirred for 2 h before filtering out the green solid. The green solid was then dried under reduced pressure and dissolved in ethyl acetate (400 ml) and washed with sodium carbonate solution and water until neutral. After removal of solvent, a crop of yellow crystals (13.3 g) was obtained which was then recrystallised in chloroform-hexane to give a white crystal (3) (12.62 g, 76%). m.p. 120-123° C.; Rf 0.29 (1:1 Hexane-ether v/v).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1)(=[O:3])[CH3:2].CC(C)=[O:16].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[C:1]([O:4][CH2:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]([OH:16])=[O:11])=[CH:8][CH:7]=1)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC=C(C=O)C=C1
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
a three-fold excess) while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(exothermal reaction)
STIRRING
Type
STIRRING
Details
This was stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
before filtering out the green solid
CUSTOM
Type
CUSTOM
Details
The green solid was then dried under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (400 ml)
WASH
Type
WASH
Details
washed with sodium carbonate solution and water until neutral
CUSTOM
Type
CUSTOM
Details
After removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.